molecular formula C20H22FN3O2S2 B2909638 N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-1-(3-fluorophenyl)methanesulfonamide CAS No. 1796969-03-3

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-1-(3-fluorophenyl)methanesulfonamide

Cat. No.: B2909638
CAS No.: 1796969-03-3
M. Wt: 419.53
InChI Key: IHELQHPGXZFQDC-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted with a benzo[d]thiazol-2-yl group at the 1-position and a methanesulfonamide moiety at the 4-position, further modified with a 3-fluorophenyl group. Its structure combines sulfonamide pharmacophores with aromatic heterocycles, a design common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-1-(3-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2S2/c21-17-5-3-4-16(12-17)14-28(25,26)22-13-15-8-10-24(11-9-15)20-23-18-6-1-2-7-19(18)27-20/h1-7,12,15,22H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHELQHPGXZFQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)CC2=CC(=CC=C2)F)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-1-(3-fluorophenyl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, synthesis, and biological activities, supported by relevant data tables and research findings.

Structural Characteristics

The compound features several key functional groups:

  • Benzothiazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer effects.
  • Piperidine Ring : Associated with a range of pharmacological effects, including analgesic and antipsychotic properties.
  • Methanesulfonamide Group : Often involved in interactions with biological targets.

The molecular formula is C20H22FN3O2S2C_{20}H_{22}FN_{3}O_{2}S_{2} with a molecular weight of 419.5 g/mol .

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of Benzothiazole Intermediate : This is achieved through cyclization reactions involving appropriate precursors.
  • Preparation of Piperidine Derivative : The piperidine ring is synthesized using standard methods in organic chemistry.
  • Coupling Reaction : The final step involves the coupling of the benzothiazole intermediate with the piperidine derivative and the introduction of the methanesulfonamide group .

Anti-inflammatory Activity

Research indicates that compounds containing similar structural motifs can exhibit significant anti-inflammatory properties. Specifically, derivatives of benzothiazole have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response . The following table summarizes some related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino)]benzamideContains piperidine and benzothiazoleAnti-inflammatory
4-(benzo[d]thiazol-2-yloxy)-N-(pyridin-2-yloxy)benzamideContains benzothiazole linked via etherAntimicrobial
N-(benzo[d]thiazol-2-yloxy)-N'-phenylureaUrea linkage instead of amideAnticancer

Antimicrobial Properties

Compounds with similar structures have also demonstrated antimicrobial activity. For instance, benzothiazole derivatives have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties .

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of benzothiazole derivatives. For example, a study on related compounds indicated that they could inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The specific mechanisms often involve the modulation of cell cycle progression and apoptosis pathways.

Case Studies

Several case studies have investigated the biological activity of related compounds:

  • Study on COX Inhibition : A compound similar to this compound showed significant inhibition of COX enzymes at concentrations as low as 10 µM, indicating its potential use as an anti-inflammatory agent .
  • Anticancer Screening : In vitro studies on benzothiazole derivatives revealed that they could significantly reduce the viability of A431 and A549 cancer cells at concentrations ranging from 1 to 4 µM, leading to cell cycle arrest and increased apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogous Compounds
Compound Name / ID Core Structure Key Substituents Biological/Physicochemical Notes Reference
N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-1-(3-fluorophenyl)methanesulfonamide (Target) Piperidine - Benzo[d]thiazol-2-yl (1-position)
- Methanesulfonamide with 3-fluorophenyl
Likely enzyme/receptor modulation
N-(1-(benzo[d]thiazol-2-yl)-1,1-difluoro-4-phenylbutan-2-yl)piperidin-1-amine (Compound 13) Piperidine-linked butan-2-yl - Difluoroalkyl chain
- Benzo[d]thiazol-2-yl
Synthesized via photoredox catalysis
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine - Dual fluorophenyl groups
- Chromen-4-one
Kinase inhibitor candidate; MP: 175–178°C
N-[(3-fluorophenyl)methyl]-N-methylaminosulfonamide Simple sulfonamide - 3-fluorophenylmethyl
- N-methyl
Fragment-like structure; potential CNS activity
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide Piperidine-oxazole hybrid - Benzo[d]oxazol-2-yl (vs. thiazole)
- Furan-isoxazole
Heterocyclic diversity; MW: 392.4
Key Observations:
  • Fluorophenyl Modifications : The 3-fluorophenyl group in the target compound is shared with Example 53 (), which shows improved pharmacokinetic properties due to fluorine’s electron-withdrawing effects .
  • Sulfonamide Variations: Simple sulfonamides like N-[(3-fluorophenyl)methyl]-N-methylaminosulfonamide () lack the piperidine-thiazole scaffold, suggesting the target compound’s complexity enhances selectivity .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The benzo[d]thiazole and 3-fluorophenyl groups in the target compound likely enhance membrane permeability compared to simpler sulfonamides (e.g., ) .
  • Metabolic Stability : Fluorine substitution (common in and ) typically reduces oxidative metabolism, extending half-life .
  • Target Engagement : While direct data are absent, piperidine-sulfonamide hybrids (e.g., fentanyl analogs in ) often target GPCRs or ion channels, suggesting similar mechanisms .

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